1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene
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Overview
Description
1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H18Cl2O3 It is a derivative of benzene, featuring two chlorine atoms and a complex ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the following steps:
Preparation of the Boronic Acid Derivative: The starting material, 2-ethoxyphenol, is converted into its boronic acid derivative using a boron reagent.
Coupling Reaction: The boronic acid derivative is then coupled with 1,2-dichloro-3-bromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Less substituted benzene derivatives.
Scientific Research Applications
1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dichloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene
- 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene
Uniqueness
1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and the types of products that can be synthesized from it.
Properties
IUPAC Name |
1,2-dichloro-3-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-2-20-14-8-3-4-9-15(14)21-11-6-12-22-16-10-5-7-13(18)17(16)19/h3-5,7-10H,2,6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLONGGVVHSTWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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